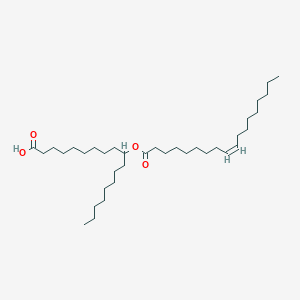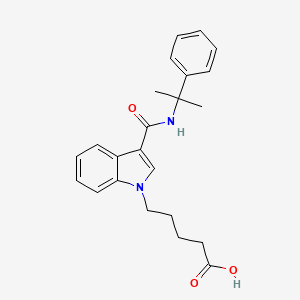
Leukotriene B4 Pathway LC-MS Mixture
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The leukotriene B4 pathway LC-MS mixture contains 5-lipoxygenase pathway metabolites derived from arachidonic acid. The mixture is supplied in an amber ampule in which the headspace has been purged with argon to prevent lipid oxidation. This product has been designed for direct use in LC-MS applications. The solution may be used as a system suitability standard or tuning standard. After opening, we recommend that the mixture be transferred immediately to a 1 ml glass screw cap vial, to prevent solvent evaporation, and stored at -20°C. The mixture should be discarded after multiple freeze/thaw cycles.
Wissenschaftliche Forschungsanwendungen
Highly Sensitive Analytical Methods
Leukotriene B4 (LTB4) levels in human plasma have been successfully measured using a highly sensitive LC-MS/MS method. This method demonstrates remarkable sensitivity (1.0 pg/ml) and precision, providing a robust tool for detecting endogenous LTB4 in human plasma, which is crucial in research involving various diseases (Bhat et al., 2019).
Assessing Lung Inflammation
LTB4, a potent inflammatory lipid mediator, has been linked to respiratory diseases like asthma. Techniques for measuring LTB4 concentrations in Exhaled Breath Condensate (EBC) using LC/MS/MS have been developed. This non-invasive method is pivotal for accurately quantifying LTB4 in EBC, thus aiding in the assessment of airway inflammation in respiratory diseases (Montuschi, 2009).
Inflammation and Autoimmune Diseases
Research has shown that LTB4 plays a significant role in autoimmune diseases. For example, the inhibition of LTB4-receptor interaction suppresses eosinophil infiltration and disease pathology in a murine model of experimental allergic encephalomyelitis (EAE), indicating the potential of targeting the LTB4 pathway in treating such diseases (Gladue et al., 1996).
LTB4 in Neurological Disorders
Leukotrienes B4 (LTB4) and C4 (LTC4) concentrations have been found significantly elevated in the cerebrospinal fluid (CSF) of multiple sclerosis (MS) patients compared to controls. This suggests a pathogenetic role of lipoxygenase products in MS, potentially opening new treatment avenues (Neu et al., 1992).
LTB4 in Arthritis and Inflammatory Diseases
LTB4 has been identified as an important chemical mediator in acute gouty attacks, with its levels significantly higher in gouty effusions compared to other conditions like rheumatoid arthritis. This underscores the potential of targeting LTB4 in treatments for inflammatory diseases (Rae et al., 1982).
Eigenschaften
Herkunft des Produkts |
United States |
|---|
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





